molecular formula C13H13NO3S B13882218 Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate

Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate

Cat. No.: B13882218
M. Wt: 263.31 g/mol
InChI Key: RRILPGRMZZCWNV-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate typically involves the reaction of 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid+methanolcatalystMethyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate+water\text{4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoic acid+methanolcatalyst​Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-hydroxy-1-(thiazol-2-yl)ethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and an ester group on the benzoate moiety, along with the thiazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]benzoate

InChI

InChI=1S/C13H13NO3S/c1-13(16,12-14-7-8-18-12)10-5-3-9(4-6-10)11(15)17-2/h3-8,16H,1-2H3

InChI Key

RRILPGRMZZCWNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)(C2=NC=CS2)O

Origin of Product

United States

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